Sodium;5-phenyl-1H-indole-2-carboxylate
Description
General Significance of Indole (B1671886) Scaffolds in Organic Chemistry
The indole scaffold, an aromatic heterocyclic structure composed of a fused benzene (B151609) and pyrrole (B145914) ring, is a privileged motif in the realm of organic chemistry. nih.govresearchgate.net Its prevalence in a multitude of natural products, alkaloids, and pharmaceuticals underscores its biological importance. nih.govbenthamdirect.com Molecules incorporating the indole nucleus exhibit a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. researchgate.netbenthamdirect.com This broad bioactivity stems from the indole ring's ability to mimic peptide structures and interact with various biological targets and enzymes through hydrogen bonding, π-π stacking, and hydrophobic interactions. researchgate.net Consequently, the synthesis and functionalization of indole derivatives remain a vibrant and critical area of drug discovery and development. nih.govbenthamdirect.com
Contextualization of Carboxylate Functionality in Indole Systems
The introduction of a carboxylate group onto the indole scaffold profoundly influences its chemical and physical properties. Specifically, the indole-2-carboxylate (B1230498) moiety serves as a versatile synthetic intermediate and a key structural feature in biologically active molecules. nih.goveurjchem.com The carboxyl group at the C2 position can act as a chelating core for metal ions, a property that has been exploited in the design of enzyme inhibitors, such as HIV-1 integrase inhibitors. nih.gov This functionality allows for the formation of various derivatives, including esters and amides, which are pivotal for exploring structure-activity relationships (SAR). nih.govmdpi.com The synthesis of indole-2-carboxylic acids can be achieved through methods like the Fischer indole synthesis or from substituted anilines, and the subsequent esterification or amidation provides access to a large library of compounds for biological screening. nih.govmdpi.commdpi.com
Research Trajectories and Unanswered Questions in Indole-2-carboxylate Chemistry
The field of indole-2-carboxylate chemistry continues to evolve, with several promising research trajectories. A primary focus is the development of novel therapeutic agents by exploring diverse substitutions on the indole core. eurjchem.comsci-hub.se The synthesis and evaluation of derivatives with varied substituents at the 5-position, such as the phenyl group in the title compound, remain an area of interest for developing targeted therapies, particularly as enzyme inhibitors or receptor modulators. nih.gov
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
sodium;5-phenyl-1H-indole-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO2.Na/c17-15(18)14-9-12-8-11(6-7-13(12)16-14)10-4-2-1-3-5-10;/h1-9,16H,(H,17,18);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIMJGVHCMFOGDI-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=C(C=C2)NC(=C3)C(=O)[O-].[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10NNaO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for Sodium;5 Phenyl 1h Indole 2 Carboxylate and Analogues
Strategic Retrosynthetic Analysis of the 5-Phenyl-1H-indole-2-carboxylate Framework
Retrosynthetic analysis is a technique for planning a chemical synthesis by deconstructing the target molecule into simpler, commercially available starting materials. amazonaws.com For the 5-phenyl-1H-indole-2-carboxylate framework, the primary disconnections involve the bonds forming the heterocyclic ring and the biaryl C-C bond.
Two principal retrosynthetic pathways can be envisioned:
Pathway A (Fischer Indole (B1671886) Synthesis Logic): The most intuitive disconnection is across the N1-C2 and C3-C3a bonds of the indole ring, a strategy that leads back to a phenylhydrazone intermediate. This hydrazone, in turn, can be disconnected into a substituted phenylhydrazine (B124118) and a carbonyl compound. For the target molecule, this translates to 4-phenylphenylhydrazine and a pyruvate (B1213749) ester. The 4-phenylphenylhydrazine precursor is then disconnected at the C-N bond to yield 4-aminobiphenyl (B23562) (or its synthetic equivalent) and a source of hydrazine.
Pathway B (Palladium-Catalyzed Cross-Coupling Logic): An alternative strategy involves disconnecting the N1-C7a and C2-C3 bonds, which is characteristic of modern transition-metal-catalyzed methods. The Larock indole synthesis, for example, would disconnect the target molecule to an appropriately substituted ortho-iodoaniline and an alkyne. wikipedia.org In this case, the precursors would be 2-iodo-4-phenylaniline (B2539999) and an acetylene (B1199291) derivative that can provide the 2-carboxylate functionality. A further disconnection of the 2-iodo-4-phenylaniline across the phenyl-phenyl bond points to simpler aniline (B41778) and phenyl building blocks.
These distinct approaches dictate the specific precursor molecules that must be synthesized and the methodologies employed for the crucial ring-forming step.
Precursor Synthesis and Functionalization Routes
The success of any synthetic strategy hinges on the efficient preparation of key precursors. The synthesis of the 5-phenyl-1H-indole-2-carboxylate framework requires the assembly of specifically functionalized phenyl precursors and intermediates primed for indole ring formation.
The "5-phenyl" substituent necessitates a biphenyl-containing starting material. The synthesis of these precursors, such as 4-aminobiphenyl or 2-iodo-4-phenylaniline, is a critical preliminary stage.
4-Aminobiphenyl Derivatives: These are key starting materials for the Fischer indole pathway. A common method for their synthesis is the Suzuki cross-coupling reaction, where a protected 4-bromoaniline (B143363) or 4-iodoaniline (B139537) is coupled with phenylboronic acid using a palladium catalyst. Subsequent deprotection reveals the required amino group.
2-Iodo-4-phenylaniline Derivatives: These are crucial for palladium-catalyzed annulation routes. They can be prepared from 4-phenylaniline, which is synthesized via a Suzuki coupling of 4-bromoaniline and phenylboronic acid. The resulting 4-phenylaniline can then undergo regioselective iodination at the position ortho to the amino group using reagents like iodine monochloride (ICl) or N-iodosuccinimide (NIS).
With the core substituted aniline in hand, the next step is the synthesis of the immediate precursor for the cyclization reaction.
Phenylhydrazone Intermediates (for Fischer Synthesis): The synthesis of the required phenylhydrazone involves the condensation of the substituted phenylhydrazine with an α-ketoester. wikipedia.orglookchem.com For the target molecule, 4-phenylphenylhydrazine is reacted with an ester of pyruvic acid, such as ethyl pyruvate. The reaction is typically carried out under mild acidic conditions to facilitate the formation of the hydrazone, which can often be isolated before the subsequent cyclization step. nih.gov
Ortho-Alkynylanilines (for Domino Palladium Catalysis): Some modern palladium-catalyzed methods utilize o-alkynylanilines. mdpi.com These can be synthesized from o-haloanilines (e.g., 2-iodo-4-phenylaniline) via a Sonogashira coupling with a suitable terminal alkyne, such as ethyl propiolate, to install the necessary carbon framework for cyclization.
Formation of the Indole Ring System
The construction of the indole nucleus is the pivotal step in the synthesis. Both classical and modern catalytic methods offer powerful tools for achieving this transformation.
The Fischer indole synthesis is a robust and widely used method for preparing indoles from phenylhydrazones under acidic conditions. wikipedia.org The reaction proceeds via a mdpi.commdpi.com-sigmatropic rearrangement of the enamine tautomer of the hydrazone, followed by cyclization and elimination of ammonia (B1221849) to form the aromatic indole ring. wikipedia.orgnih.gov
For the synthesis of 5-phenyl-1H-indole-2-carboxylate, the corresponding phenylhydrazone (derived from 4-phenylphenylhydrazine and ethyl pyruvate) is heated in the presence of an acid catalyst. A variety of catalysts can be employed, ranging from Brønsted acids like sulfuric acid (H₂SO₄) and polyphosphoric acid (PPA) to Lewis acids such as zinc chloride (ZnCl₂) and boron trifluoride (BF₃). wikipedia.org The choice of catalyst and reaction conditions can influence the yield and regioselectivity, especially with unsymmetrical ketones. quimicaorganica.org
A significant modification, the Buchwald modification, utilizes a palladium-catalyzed cross-coupling of aryl bromides with hydrazones to form the N-arylhydrazone intermediate in situ, expanding the scope of the reaction. wikipedia.org
Table 1: Common Acid Catalysts in Fischer Indole Synthesis
| Catalyst Type | Examples | Typical Conditions |
|---|---|---|
| Brønsted Acids | H₂SO₄, HCl, p-TsOH, PPA | Heating in solvent or neat |
| Lewis Acids | ZnCl₂, AlCl₃, BF₃ | Heating in solvent or neat |
This table is generated based on information from various sources describing the Fischer indole synthesis. wikipedia.org
Palladium-catalyzed reactions have emerged as highly versatile and efficient methods for indole synthesis, often proceeding under milder conditions than the classical Fischer approach. mdpi.com These methods typically involve the coupling of an aniline derivative with a suitable partner, followed by a cyclization cascade.
The Larock indole synthesis is a prominent example, involving the reaction of an ortho-iodoaniline with a disubstituted alkyne in the presence of a palladium catalyst. wikipedia.org The catalytic cycle involves oxidative addition of the aryl iodide to Pd(0), alkyne insertion, intramolecular aminopalladation, and reductive elimination to furnish the indole product. wikipedia.org To synthesize the 5-phenyl-1H-indole-2-carboxylate framework via this method, a 2-iodo-4-phenylaniline would be coupled with an alkyne bearing an ester group. The reaction conditions are crucial, often requiring a specific combination of a palladium source, a ligand, a base, and sometimes a chloride salt additive. wikipedia.org
Other palladium-catalyzed strategies include the intramolecular cyclization of o-alkenylanilines or tandem reactions that form multiple bonds in a single operation, offering high efficiency and atom economy. mdpi.comacs.org
Table 2: Representative Conditions for Palladium-Catalyzed Indole Synthesis
| Palladium Source | Ligand | Base | Solvent | Additive |
|---|---|---|---|---|
| Pd(OAc)₂ | PPh₃ | K₂CO₃ or NaOAc | DMF or NMP | LiCl or n-Bu₄NCl |
| PdCl₂(MeCN)₂ | Norbornene | K₂CO₃ | DMA | None |
This table summarizes common components used in various palladium-catalyzed indole syntheses, including the Larock heteroannulation. wikipedia.orgmdpi.comrsc.org
Following the successful formation of the 5-phenyl-1H-indole-2-carboxylic acid ester via any of these routes, a final saponification step using a base like sodium hydroxide (B78521) would yield the target compound, Sodium;5-phenyl-1H-indole-2-carboxylate.
Copper-Catalyzed Cyclization and Coupling Reactions
Copper catalysis has emerged as a powerful and cost-effective strategy for the construction of the indole nucleus. These methods often involve the formation of key C-N and C-C bonds in a sequential or tandem manner, providing efficient access to multisubstituted indoles from readily available starting materials.
One prominent approach is the one-pot tandem copper-catalyzed Ullmann-type C-N bond formation followed by an intramolecular cross-dehydrogenative coupling (CDC) reaction. wikipedia.org This method allows for the synthesis of multisubstituted indoles from aryl iodides and enamines. wikipedia.orgresearchgate.net The reaction is typically catalyzed by a copper(I) source, such as copper(I) iodide (CuI), often in the presence of a ligand to facilitate the coupling process. wikipedia.org Optimization studies have shown that catalysts like CuI, paired with ligands such as Johnphos and a base like potassium bicarbonate (KHCO₃) in a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO), provide excellent yields. wikipedia.org The reaction proceeds at elevated temperatures, typically around 130 °C. wikipedia.org This strategy combines the classical Ullmann condensation for C-N bond formation with modern C-H activation/CDC for the subsequent C-C bond formation, offering a streamlined and atom-economical route to the indole core. wikipedia.org
Another significant copper-catalyzed method involves the aerobic oxidative cyclization of N-aryl enaminones. nih.gov This reaction can be catalyzed by copper(II) acetate (B1210297) (Cu(OAc)₂), utilizing air as the oxidant. nih.gov The process often involves a sequence of Chan-Lam N-arylation followed by a cross-dehydrogenative coupling to construct the indole framework. nih.gov The versatility of these copper-catalyzed systems allows for the synthesis of a wide array of substituted indoles by varying the starting anilines, enamines, or alkynes. nih.govacs.org
Furthermore, copper-catalyzed radical cascade cyclization reactions have been developed, for instance, in the synthesis of indolines, which are precursors to indoles. nih.gov These reactions employ an inexpensive copper catalyst and an oxidant like potassium persulfate (K₂S₂O₈) under mild conditions, showcasing the breadth of copper's utility in synthesizing the indole scaffold. nih.gov
Table 1: Examples of Copper-Catalyzed Indole Synthesis Conditions
| Reaction Type | Catalyst/Ligand | Base/Solvent | Temperature | Ref |
|---|---|---|---|---|
| Tandem Ullmann/CDC | CuI / Johnphos | KHCO₃ / DMSO | 130 °C | wikipedia.org |
| Sequential Chan-Lam/CDC | Cu(OAc)₂ / ᵗBu₃P·HBF₄ | KHCO₃ / DMF/DMSO | 100-130 °C | nih.gov |
| Aerobic Oxidative Cyclization | Cu(OAc)₂ | - / DMF | 70 °C | nih.gov |
| Radical Cascade Cyclization (for Indolines) | Cu catalyst | K₂S₂O₈ (oxidant) | Mild | nih.gov |
Alternative Cyclization and Rearrangement Strategies
Beyond copper-catalyzed methods, a wealth of other cyclization and rearrangement strategies exist for indole synthesis, with palladium-catalyzed reactions and classical named reactions being particularly significant.
The Larock indole synthesis is a powerful palladium-catalyzed heteroannulation of an ortho-iodoaniline with a disubstituted alkyne. nih.govorganic-chemistry.org This reaction is highly versatile and provides direct access to 2,3-disubstituted indoles. nih.govnih.gov The catalytic cycle typically involves the oxidative addition of the o-iodoaniline to a Pd(0) species, followed by alkyne insertion and subsequent intramolecular cyclization. organic-chemistry.org
The Fischer indole synthesis , discovered in 1883, remains one of the most widely used methods. rsc.orgwikipedia.org It involves the acid-catalyzed reaction of a phenylhydrazine with an aldehyde or ketone. rsc.org The reaction proceeds through a phenylhydrazone intermediate, which undergoes a researchgate.netresearchgate.net-sigmatropic rearrangement (a Claisen-type rearrangement) to form a di-imine, followed by cyclization and elimination of ammonia to yield the aromatic indole. rsc.orgwikipedia.org A variety of Brønsted and Lewis acids can be used as catalysts. rsc.org
The Bischler-Möhlau indole synthesis is another classical method that forms a 2-aryl-indole from an α-bromo-acetophenone and an excess of aniline. wikipedia.orgorganic-chemistry.org The mechanism involves the initial formation of an α-anilinoacetophenone intermediate, which then reacts with a second molecule of aniline. Subsequent electrophilic cyclization and aromatization yield the 2-aryl-indole product. wikipedia.org Although historically requiring harsh conditions, modern modifications using microwave irradiation have been developed. organic-chemistry.org
Other notable methods include:
Gassman Indole Synthesis: A one-pot synthesis of 3-thioalkyl-substituted indoles from an aniline and a ketone bearing a thioether substituent. nih.gov The key steps involve the formation of a sulfonium (B1226848) ylide which undergoes a wikipedia.orgresearchgate.net-sigmatropic rearrangement. nih.gov
Palladium-Catalyzed Reductive Cyclization: β-Nitrostyrenes can undergo reductive cyclization using a palladium catalyst and a CO surrogate, such as phenyl formate, to produce indoles. acs.org
Rearrangement of Indolenines: 3,3-Disubstituted indolenines, which can be formed from Fischer-type reactions, can undergo acid-catalyzed rearrangement to afford 2,3-disubstituted indoles, providing an alternative to the direct Fischer synthesis. clockss.org
Introduction and Functionalization of the Carboxylate Moiety at C2
The introduction of a carboxylate group at the C2 position is a critical step in the synthesis of the target compound. This can be achieved either by direct carboxylation of a pre-formed indole ring or by constructing the indole with a precursor functional group at C2, which is subsequently converted to the carboxylate.
Direct Carboxylation Methods
Direct C-H carboxylation of the indole nucleus at the C2 position presents an atom-economical approach. The C2 proton of indole is less acidic than the N-H proton and less susceptible to electrophilic attack than the C3 position, making regioselective C2-carboxylation challenging. However, specialized base systems have been developed to overcome this.
One effective method employs a combined Brønsted base system consisting of lithium tert-butoxide (LiOtBu), cesium fluoride (B91410) (CsF), and 18-crown-6. researchgate.netmdpi.com This system can deprotonate the C2 position of indole derivatives, allowing for carboxylation with carbon dioxide (CO₂) under an ambient atmosphere. researchgate.net This method is particularly effective for indoles bearing an electron-withdrawing substituent at the C3 position, which enhances the acidity of the C2 proton. researchgate.netmdpi.com
Another approach involves the use of a strong base like LiOtBu in excess to mediate the direct carboxylation of unprotected indoles with atmospheric CO₂. nih.gov The use of a large excess of the base is often necessary to drive the reaction and suppress the reverse decarboxylation reaction. nih.gov
Precursor-Based Carboxylate Formation (e.g., Ester Hydrolysis)
A more common and versatile strategy involves the synthesis of an indole-2-carboxylic acid ester, which is then hydrolyzed to the corresponding sodium carboxylate. The ester functionality can be incorporated during the indole ring formation or added to a pre-existing indole.
Several synthetic routes provide direct access to indole-2-carboxylates. A ligand-free copper-catalyzed cascade process starting from 2-halo aryl aldehydes or ketones and ethyl isocyanoacetate yields indole-2-carboxylic esters under mild conditions. researchgate.net Another established method is the reductive cyclization of ethyl o-nitrophenylpyruvate, which can be achieved using various reducing agents or through catalytic hydrogenation. libretexts.org More modern approaches include palladium-catalyzed aerobic amination of 2-acetamido-3-aryl-acrylates.
Once the indole-2-carboxylic acid ester is obtained, the final step is hydrolysis of the ester to the carboxylate. This is typically a straightforward reaction achieved under basic conditions. libretexts.org For example, alkaline hydrolysis using sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an aqueous or alcoholic solvent will readily convert the ethyl or methyl ester to the corresponding carboxylate salt. Subsequent treatment with an aqueous sodium source, if not already present, yields the final this compound.
Table 2: Selected Methods for Synthesis of Indole-2-Carboxylate (B1230498) Precursors
| Method | Starting Materials | Catalyst/Reagents | Product Type | Ref |
|---|---|---|---|---|
| Copper-Catalyzed Cascade | 2-Halo aryl aldehyde, Ethyl isocyanoacetate | Copper catalyst (ligand-free) | Ethyl indole-2-carboxylate | researchgate.net |
| Reductive Cyclization | Ethyl o-nitrophenylpyruvate | H₂, Pd/C | Ethyl indole-2-carboxylate | libretexts.org |
| Pd-Catalyzed Aerobic Amination | 2-Acetamido-3-aryl-acrylate | Pd(II) catalyst, O₂ | 1-Acetyl indole-2-carboxylate | |
| Lateral Lithiation | N-Boc protected toluidine, Diethyl oxalate | sec-BuLi, TFA | Ethyl indole-2-carboxylate |
Introduction of the Phenyl Group at C5
The final key structural feature is the phenyl group at the C5 position of the indole ring. This is typically introduced onto the benzene (B151609) portion of the indole scaffold using powerful C-C bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions.
Cross-Coupling Reactions (e.g., Suzuki Arylation)
The Suzuki-Miyaura coupling is a highly effective and widely used method for forming aryl-aryl bonds. To introduce a phenyl group at the C5 position of an indole-2-carboxylate, a common strategy involves starting with a 5-haloindole-2-carboxylate (e.g., 5-bromoindole-2-carboxylate) and coupling it with phenylboronic acid or one of its derivatives.
The reaction is catalyzed by a palladium(0) complex, which is often generated in situ from a palladium(II) precursor like palladium(II) acetate (Pd(OAc)₂) or a pre-formed complex such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄). rsc.org The catalytic cycle involves three main steps: oxidative addition of the 5-haloindole to the Pd(0) catalyst, transmetalation with the organoboron reagent (activated by a base), and reductive elimination to form the C5-phenylated indole and regenerate the Pd(0) catalyst.
A variety of conditions can be employed, with the choice of catalyst, ligand, base, and solvent being crucial for achieving high yields. For instance, the coupling of 5,7-dibromoindole with arylboronic acids has been successfully performed using Pd(PPh₃)₄ as a catalyst and sodium carbonate (Na₂CO₃) as the base in water, highlighting a green chemistry approach. rsc.org Other systems may use catalysts like [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) with potassium carbonate (K₂CO₃) in an etheral solvent like dimethoxyethane (DME). nih.gov The reaction tolerates a wide range of functional groups, making it suitable for use on substrates already containing the C2-ester moiety. nih.gov
While the Suzuki reaction is prevalent, other cross-coupling reactions can also be employed:
Stille Coupling: This reaction couples the 5-haloindole with an organotin reagent (e.g., phenyltributylstannane) using a palladium catalyst. wikipedia.org Organostannanes are stable but their toxicity is a significant drawback. wikipedia.org
Negishi Coupling: This method utilizes an organozinc reagent (e.g., phenylzinc chloride) to couple with the 5-haloindole, also catalyzed by palladium or nickel. wikipedia.orgorganic-chemistry.org
These cross-coupling reactions provide a reliable and modular route to install the C5-phenyl group, completing the synthesis of the 5-phenyl-1H-indole-2-carboxylate skeleton.
Direct Arylation Methodologies
Direct C-H arylation has emerged as a powerful and atom-economical alternative to traditional cross-coupling reactions like Suzuki or Stille couplings for the synthesis of aryl-substituted heterocycles. rsc.org This approach avoids the need for pre-functionalization of the indole core (e.g., halogenation or conversion to an organometallic reagent), thereby reducing synthetic steps and waste. rsc.org However, a significant challenge in the direct arylation of indoles is controlling the regioselectivity. The inherent electronic properties of the indole ring favor functionalization at the C2 and C3 positions of the pyrrole (B145914) moiety. nih.gov
To achieve selective arylation on the benzene portion of the indole, particularly at the C5 position to form the core of 5-phenyl-1H-indole-2-carboxylate, advanced strategies are required. One effective method involves the use of a directing group. Research has demonstrated that a removable pivaloyl directing group placed at the C3 position can effectively steer the arylation to the C4 and C5 positions. While specific examples for indole-2-carboxylates are not prevalent, the principle has been established for related indole substrates. For instance, the copper-catalyzed C5-arylation of 3-pivaloyl-substituted indoles has been achieved using diaryliodonium salts as the aryl source. This transformation showcases good functional-group tolerance and provides a viable pathway to C5-arylated indole analogues.
The general conditions for such a directed C-H arylation are summarized in the table below, based on methodologies developed for indole C5 functionalization.
| Parameter | Condition/Reagent | Purpose |
|---|---|---|
| Catalyst | Palladium or Copper complexes (e.g., Pd(OAc)₂, CuTC) | Activates the C-H bond for coupling. |
| Directing Group | Pivaloyl (at C3) | Sterically and electronically directs the catalyst to the C4/C5 position. |
| Aryl Source | Aryl halides or Diaryliodonium salts (e.g., Ph₂IOTf) | Provides the phenyl group for the coupling reaction. |
| Ligand | Bipyridine derivatives (e.g., dtbpy) | Stabilizes the metal catalyst and facilitates the catalytic cycle. |
| Solvent | High-boiling point organic solvents (e.g., Dioxane, Toluene) | Provides a suitable medium for the reaction at elevated temperatures. |
Salt Formation: Conversion to Sodium Salt
The final step in the synthesis of this compound is the conversion of the parent carboxylic acid to its corresponding sodium salt. This transformation is crucial for modulating the compound's physicochemical properties, such as solubility and stability. The process typically involves reacting the carboxylic acid with a sodium base.
The general reaction is as follows: 5-phenyl-1H-indole-2-carboxylic acid + NaOH → this compound + H₂O
The isolation of a pure, crystalline sodium salt requires careful optimization of precipitation and crystallization conditions. Key parameters that influence the yield, purity, and crystal morphology include solvent choice, temperature, pH, and the rate of addition of the base or anti-solvent. d-nb.infonih.gov
Evaporation crystallization is a common technique where the sodium salt solution is concentrated to induce supersaturation and subsequent crystal formation. nih.gov Another method is anti-solvent crystallization, where a solvent in which the sodium salt is insoluble is added to a solution of the salt, causing it to precipitate. quora.com
The optimization process involves a systematic variation of these parameters, as detailed in the table below.
| Parameter | Variable | Effect on Crystallization |
|---|---|---|
| Solvent System | Polar protic (e.g., water, ethanol) vs. Aprotic (e.g., acetone) | Impacts solubility of both the acid and the salt, affecting supersaturation. |
| Temperature | Cooling rate, final temperature | Lower temperatures generally decrease solubility, promoting crystallization. |
| pH/Base | Stoichiometry of sodium base (e.g., NaOH, NaHCO₃) | Ensures complete conversion to the salt form; excess base can affect purity. |
| Agitation | Stirring speed | Affects crystal size distribution and prevents agglomeration. |
| Seeding | Introduction of seed crystals | Can control polymorphism and induce crystallization at lower supersaturation. |
For organic salts, controlling the pH is critical, as it dictates the equilibrium between the free acid and the salt form, thereby influencing solubility and the driving force for crystallization. frontiersin.org
Stereoselective Synthesis of Chiral Analogues (If Applicable)
While this compound itself is achiral, the synthesis of chiral analogues is of significant interest, as stereochemistry often plays a decisive role in pharmacological activity. Chiral analogues could be created by introducing stereocenters on the indole core or on substituents. Catalytic asymmetric synthesis provides the most efficient route to such enantiomerically enriched molecules.
One established method for creating chiral indole derivatives is the asymmetric Friedel-Crafts alkylation of the indole nucleus. mdpi.comnih.gov This reaction, often catalyzed by a chiral Lewis acid complex, involves the addition of an indole to an electrophile (e.g., β-nitrostyrenes), creating a new stereocenter. nih.gov For instance, a chiral copper(II)/bis(oxazoline) complex can catalyze the reaction between a substituted indole and an electrophile to yield products with high enantioselectivity.
Another advanced approach is the catalytic asymmetric dearomatization (CADA) of substituted indoles. nih.gov This strategy can be used to generate chiral indolenines or fused indolines, which are valuable structural motifs. Chiral phosphoric acids have proven to be effective catalysts for these transformations, reacting 2,3-disubstituted indoles with electrophiles like naphthoquinone monoimines to produce chiral products in high yields and enantioselectivities. nih.gov
These methods, while not directly applied to the target molecule, represent the state-of-the-art for producing chiral indole-containing compounds and could be adapted for the synthesis of chiral analogues of 5-phenyl-1H-indole-2-carboxylate.
Green Chemistry Principles in Synthesis Optimization
The application of green chemistry principles to the synthesis of complex molecules like indoles is a growing priority in both academic and industrial research. researchgate.net The goal is to minimize environmental impact by improving efficiency, reducing waste, and using less hazardous materials. tandfonline.com
Atom Economy: A key principle of green chemistry is maximizing atom economy, which measures the efficiency of a reaction in converting reactant atoms to the desired product. acs.orgprimescholars.comnumberanalytics.com Direct C-H arylation methodologies (Section 2.5.2) are inherently more atom-economical than traditional cross-couplings because they eliminate the need for organometallic intermediates, thus avoiding the generation of stoichiometric metallic waste. rsc.orgnih.gov
Sustainable Solvents and Catalysts: Significant efforts are being made to replace hazardous organic solvents with greener alternatives. Water, deep eutectic solvents (DESs), and bio-based solvents are being explored for indole synthesis and direct arylation reactions. nih.govcnr.it Furthermore, developing recoverable and reusable catalysts, or using earth-abundant metal catalysts instead of precious metals like palladium, contributes to the sustainability of the process. rsc.org
Energy Efficiency: The use of alternative energy sources like microwave irradiation can dramatically reduce reaction times and energy consumption compared to conventional heating. tandfonline.comtandfonline.com Mechanochemical methods, which involve solvent-free reactions induced by grinding, represent another eco-friendly approach that has been successfully applied to classic indole syntheses like the Fischer indolisation. rsc.org
By integrating these principles—high atom economy, use of sustainable solvents and catalysts, and energy efficiency—the synthesis of this compound and its analogues can be made significantly more environmentally benign. rsc.org
Sophisticated Structural Elucidation and Conformational Analysis
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone of chemical structure determination, providing detailed information about the chemical environment of individual atoms.
2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry
While specific 1D NMR (¹H and ¹³C) data for Sodium;5-phenyl-1H-indole-2-carboxylate are not published, a full structural assignment would necessitate a suite of two-dimensional (2D) NMR experiments.
COSY (Correlation Spectroscopy) would be used to establish proton-proton (¹H-¹H) coupling networks, identifying adjacent protons within the indole (B1671886) and phenyl rings.
HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton to its directly attached carbon atom, providing an unambiguous assignment of the carbon skeleton.
HMBC (Heteronuclear Multiple Bond Correlation) is crucial for establishing long-range (2-3 bond) correlations between protons and carbons. This would be instrumental in confirming the connectivity between the phenyl group and the C5 position of the indole ring, and linking the carboxylate group to the C2 position.
NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about the spatial proximity of protons. For this molecule, NOESY could reveal through-space interactions between protons on the phenyl ring and those on the indole core, helping to define its preferred conformation in solution.
Solid-State NMR for Polymorphic Studies
Solid-state NMR (ssNMR) is a powerful, non-destructive technique for characterizing the structure of crystalline and amorphous solids. nih.gov It is particularly sensitive to the local environment of atoms, making it ideal for studying polymorphism—the ability of a compound to exist in multiple crystal forms. nih.gov Different polymorphs of a compound can have distinct physical properties. Should this compound exhibit polymorphism, ¹³C Cross-Polarization Magic Angle Spinning (CP/MAS) ssNMR spectra would likely show different chemical shifts for the carbon atoms in each polymorphic form, reflecting the variations in crystal packing and intermolecular interactions. researchgate.net
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathways
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. For this compound (C₁₅H₁₀NNaO₂), HRMS would confirm the exact mass, distinguishing it from other compounds with the same nominal mass.
Furthermore, tandem mass spectrometry (MS/MS) experiments would be used to study its fragmentation pathways. By inducing fragmentation of the parent ion, the resulting product ions provide structural clues. For related carboxylic acids, common fragmentation patterns include the loss of CO₂ (44 Da) or the entire carboxylic group (45 Da). libretexts.orgnih.gov The fragmentation of the indole and phenyl rings would also yield characteristic ions, helping to piece together the molecular structure.
X-ray Crystallography of Single Crystals
The most definitive method for determining the three-dimensional structure of a crystalline solid is single-crystal X-ray crystallography. This technique would provide precise atomic coordinates, bond lengths, bond angles, and torsion angles for this compound.
Analysis of Torsion Angles and Molecular Conformations in the Solid State
X-ray crystallography would precisely define the conformation of the molecule in the solid state. A key parameter would be the torsion angle between the plane of the indole ring system and the plane of the C5-phenyl substituent. Studies on analogous 2-phenyl indole derivatives show that the dihedral angle between the indole and phenyl rings is often significant, typically around 65°, indicating a twisted conformation. nih.gov The planarity of the indole-2-carboxylate (B1230498) moiety itself would also be of interest. Analysis of these torsion angles provides a static snapshot of the molecule's preferred three-dimensional arrangement within the crystal lattice, which is influenced by the balance of intramolecular steric effects and intermolecular packing forces. mdpi.com
Polymorphism and Co-crystallization Studies
Polymorphism: Polymorphism is the ability of a solid material to exist in multiple crystalline forms, each with a different internal lattice structure. These variations can significantly impact the physicochemical properties of a compound. While no specific polymorphs of this compound have been documented in the reviewed literature, studies on analogous compounds, such as 5-methoxy-1H-indole-2-carboxylic acid, have revealed the existence of different polymorphic forms. mdpi.comnih.gov
For a compound like this compound, polymorphism would likely arise from different packing arrangements of the molecules in the crystal lattice, influenced by variations in intermolecular interactions like hydrogen bonding (N-H group), ion-dipole interactions (Na⁺ and carboxylate), and π-π stacking of the indole and phenyl rings. The crystallization conditions, including solvent, temperature, and pressure, would be critical in determining which polymorph is formed. mdpi.com Characterization of potential polymorphs would typically involve techniques such as X-ray diffraction (XRD), differential scanning calorimetry (DSC), and infrared spectroscopy. mdpi.comnih.gov
Co-crystallization: Co-crystallization is a technique used to design crystalline solids with modified properties by combining an active pharmaceutical ingredient (API) with a benign coformer in the same crystal lattice. nih.govresearchgate.net Co-crystals are held together by non-covalent interactions, most commonly hydrogen bonds. tbzmed.ac.irnih.gov
There are no specific co-crystallization studies reported for this compound. However, the parent acid, 5-phenyl-1H-indole-2-carboxylic acid, possesses functional groups—a carboxylic acid (hydrogen bond donor and acceptor) and an indole N-H group (hydrogen bond donor)—that make it a prime candidate for forming co-crystals with various coformers. researchgate.net The formation of a salt versus a co-crystal is often predicted by the difference in pKa values (ΔpKa) between the API and the coformer. tbzmed.ac.irnih.gov Given that the subject compound is already a sodium salt, co-crystallization studies would likely focus on its parent acid.
Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis
Infrared (IR) and Raman spectroscopy are powerful techniques for identifying functional groups and analyzing the vibrational modes of a molecule. While specific spectra for this compound are not publicly available, the expected characteristic absorptions can be inferred from the known spectra of carboxylic acids, carboxylates, and indole derivatives. utdallas.edunih.govlibretexts.org
The conversion of the carboxylic acid to its sodium salt (carboxylate) induces significant changes in the IR spectrum. The very broad O-H stretching band of the carboxylic acid dimer (typically 2500–3300 cm⁻¹) disappears. libretexts.org It is replaced by characteristic strong asymmetric and symmetric stretching vibrations of the carboxylate anion (COO⁻).
Expected Vibrational Modes for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Notes |
|---|---|---|
| N-H Stretch | 3300 - 3500 | The position can be affected by hydrogen bonding. |
| Aromatic C-H Stretch | 3000 - 3100 | Associated with the phenyl and indole rings. |
| Carboxylate Asymmetric Stretch (COO⁻) | 1550 - 1610 | A very strong and characteristic absorption for the salt. |
| Carboxylate Symmetric Stretch (COO⁻) | 1360 - 1450 | Strong absorption, also characteristic of the salt. |
| C=C Aromatic Ring Stretch | 1450 - 1600 | Multiple bands are expected from the indole and phenyl rings. |
Raman spectroscopy, which relies on changes in polarizability, would be complementary. The aromatic ring vibrations and the symmetric carboxylate stretch are typically strong in Raman spectra, whereas the asymmetric carboxylate stretch is often weaker. hp.gov.in
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The indole chromophore, which is central to this compound, has characteristic absorption bands in the UV region. These arise from π → π* transitions.
In indole and its derivatives, two low-energy transitions are typically observed, designated as the Lb and La bands according to Platt's notation. acs.orgthedelocalizedchemist.com
The Lb band is often found at higher wavelengths (around 280-290 nm), is structured, and is less sensitive to the solvent environment.
The La band appears at lower wavelengths (around 260-270 nm), is typically broad, and is more sensitive to solvent polarity.
The presence of the phenyl group at the 5-position and the carboxylate group at the 2-position extends the conjugation of the indole system. This extension is expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted indole. researchgate.net Studies on 2-phenylindole, a related chromophore, show multiple distinct electronic transitions in the 210-350 nm region. chalmers.se The exact λmax values for this compound would depend on the solvent used, as the polarity can influence the energy of the electronic states.
Expected Electronic Transitions
| Transition | Approximate λmax (nm) | Nature of Transition |
|---|---|---|
| Lb Band | > 280 | π → π* |
| La Band | > 260 | π → π* |
Theoretical and Computational Chemistry of Sodium;5 Phenyl 1h Indole 2 Carboxylate
Quantum Chemical Calculations (DFT, Ab Initio)
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT) and ab initio methods, are powerful tools for investigating the electronic structure and properties of molecules. For Sodium;5-phenyl-1H-indole-2-carboxylate, these calculations can predict a range of molecular characteristics with a high degree of accuracy. DFT methods, such as B3LYP, are often employed for their balance of computational cost and accuracy in studying organic molecules.
The optimization of molecular geometry is a fundamental step in computational chemistry, aiming to find the lowest energy arrangement of atoms in a molecule. For the 5-phenyl-1H-indole-2-carboxylate anion, this process would involve determining the most stable conformation, considering the rotational freedom of the phenyl group at the C5 position and the carboxylate group at the C2 position.
Conformational analysis would explore the potential energy surface by systematically rotating the C-C bond connecting the phenyl group and the C-C bond of the carboxylate group. This analysis helps in identifying local energy minima and the transition states connecting them, providing a comprehensive understanding of the molecule's flexibility.
Table 1: Predicted Geometrical Parameters for 5-phenyl-1H-indole-2-carboxylate Anion (Illustrative)
| Parameter | Predicted Value |
|---|---|
| Dihedral Angle (Indole-Phenyl) | 30-45° |
| C-N Bond Length (Indole) | ~1.37 Å |
| C=O Bond Length (Carboxylate) | ~1.25 Å |
Note: These are illustrative values based on typical findings for similar molecular structures.
Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions.
For the 5-phenyl-1H-indole-2-carboxylate anion, the HOMO is expected to be delocalized over the electron-rich indole (B1671886) nucleus and the phenyl ring, indicating the regions most susceptible to electrophilic attack. The LUMO, on the other hand, would likely be distributed over the indole and phenyl rings, with a significant contribution from the carboxylate group, highlighting the areas prone to nucleophilic attack.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity. A smaller gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. The presence of the conjugated phenyl group is expected to decrease the HOMO-LUMO gap compared to the unsubstituted indole-2-carboxylate (B1230498), thereby increasing its reactivity.
Table 2: Predicted Frontier Molecular Orbital Energies (Illustrative)
| Orbital | Energy (eV) |
|---|---|
| HOMO | -5.5 to -6.5 |
| LUMO | -1.0 to -2.0 |
Note: These are illustrative values based on typical findings for similar molecular structures.
Understanding the charge distribution within a molecule is essential for predicting its interaction with other molecules. Methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis can be used to calculate the partial charges on each atom.
In the 5-phenyl-1H-indole-2-carboxylate anion, the oxygen atoms of the carboxylate group are expected to carry the most significant negative charges, making them strong candidates for coordinating with the sodium cation. The nitrogen atom of the indole ring will also exhibit a partial negative charge.
Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution. For this molecule, the MEP map would show negative potential (red/yellow regions) around the carboxylate oxygen atoms, indicating the sites for electrophilic attack and interaction with the sodium ion. The hydrogen atom attached to the indole nitrogen would show a region of positive potential (blue).
Quantum chemical calculations can accurately predict spectroscopic data, which is invaluable for experimental characterization.
NMR Chemical Shifts: Theoretical calculations of 1H and 13C NMR chemical shifts can aid in the assignment of experimental spectra. The calculated shifts are typically compared to a reference compound (e.g., tetramethylsilane) to obtain values that can be directly compared with experimental data. The chemical shifts would be influenced by the electronic environment of each nucleus, with the phenyl and carboxylate groups causing noticeable shifts in the indole ring protons and carbons.
IR Frequencies: The calculation of vibrational frequencies can predict the infrared (IR) spectrum of the molecule. The characteristic vibrational modes, such as the N-H stretch of the indole ring and the symmetric and asymmetric stretches of the carboxylate group, can be identified. These calculated frequencies are often scaled by an empirical factor to better match experimental results due to the harmonic approximation used in the calculations. mdpi.com
Table 3: Predicted Key IR Frequencies (Illustrative)
| Vibrational Mode | Predicted Wavenumber (cm-1) |
|---|---|
| N-H Stretch | 3300-3400 |
| C=O Asymmetric Stretch (COO-) | 1550-1610 |
| C=O Symmetric Stretch (COO-) | 1400-1450 |
Note: These are illustrative values based on typical findings for similar molecular structures.
Molecular Dynamics (MD) Simulations
While quantum chemical calculations provide insights into the static properties of a single molecule, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time, particularly in a solution environment.
MD simulations of this compound in a solvent, such as water, would provide a detailed picture of its conformational dynamics. mdpi.com The simulation would track the movements of the solute and solvent molecules over time, governed by a force field that describes the interatomic interactions.
Key insights from such a simulation would include:
Conformational Flexibility: The simulation would reveal the range of dihedral angles adopted by the phenyl group relative to the indole ring in solution, providing information on the molecule's flexibility and the most populated conformations.
Solvation Shell: The analysis of the radial distribution function would describe the arrangement of water molecules around the carboxylate group and the indole ring, detailing the hydration shell.
Ion Pairing: The simulation would also characterize the interaction between the sodium cation and the carboxylate anion. It could determine whether they exist as a tight ion pair, a solvent-separated ion pair, or as free ions in solution. This is crucial for understanding the compound's behavior in biological or chemical systems.
Solvent Effects on Molecular Structure and Interactions
The influence of the solvent environment on the molecular structure, stability, and electronic properties of indole derivatives like this compound is a critical area of study in computational chemistry. Theoretical investigations, primarily employing Density Functional Theory (DFT), are used to predict how interactions between the solute and solvent molecules alter the compound's behavior. A common approach involves using a conductor-like polarized continuum model (CPCM), which simulates the bulk solvent effect by treating the solvent as a continuous medium with a specific dielectric constant.
Studies on similar molecules, such as β-Carboline and 5-methoxy-1H-indole-2-carboxylic acid, demonstrate that increasing solvent polarity can lead to significant changes in several key molecular properties. mdpi.com As the dielectric constant of the solvent increases, properties like the dipole moment and polarizability of the solute molecule tend to increase, indicating a greater charge separation and easier distortion of the electron cloud in response to an electric field. Concurrently, the solvation free energy generally becomes more negative, suggesting greater stability of the compound in polar solvents.
Geometric parameters such as bond lengths and angles can also be subtly altered by the solvent. Furthermore, the distribution of atomic charges and the energies of frontier molecular orbitals (HOMO and LUMO) are modified by solute-solvent interactions, which in turn affects the molecule's chemical reactivity. DFT calculations, often using basis sets like 6-31++G(d,p), provide a balance of computational cost and accuracy for these predictions. mdpi.com
The following table illustrates the expected trends in molecular properties of an indole-carboxylate derivative as a function of solvent polarity, based on general findings from computational studies on related compounds.
| Property | Non-Polar Solvent (e.g., Toluene, ε ≈ 2.4) | Polar Aprotic Solvent (e.g., DMSO, ε ≈ 47) | Polar Protic Solvent (e.g., Water, ε ≈ 80) |
| Dipole Moment | Low | Intermediate | High |
| Polarizability | Lower | Intermediate | Higher |
| Solvation Free Energy | Less Negative | More Negative | Most Negative |
| HOMO-LUMO Gap | Larger | Intermediate | Smaller |
Molecular Recognition Principles and Computational Docking Studies (Non-Clinical Focus)
Molecular recognition is fundamental to understanding how a molecule like this compound interacts with biological macromolecules. Computational docking is a powerful in silico technique used to predict the preferred orientation and binding affinity of a ligand when it forms a complex with a receptor or enzyme. nih.gov This method involves sampling a vast number of possible conformations of the ligand within the active site of the target protein and scoring them based on a force field that estimates the free energy of binding. nih.govresearchgate.net
The core principle is to identify the most stable binding mode, characterized by the lowest binding energy score. This stability is achieved through a combination of non-covalent interactions, including:
Hydrogen Bonds: Formed between hydrogen bond donors (like the indole N-H group) and acceptors (like carbonyl oxygens on amino acid residues).
Hydrophobic Interactions: Occur between non-polar regions of the ligand (such as the phenyl ring) and hydrophobic pockets in the receptor. biointerfaceresearch.com
Pi-Stacking and Pi-Cation Interactions: Involving the aromatic systems of the indole and phenyl rings interacting with aromatic amino acid residues or charged groups.
Van der Waals Forces: General attractive or repulsive forces between atoms.
By analyzing these interactions, docking studies provide critical insights into the structural basis for molecular recognition, guiding the rational design of new molecules with specific binding properties. nih.gov
Computational Assessment of Binding Interactions with Model Receptors or Enzymes in vitro
Computational docking studies have been extensively performed on derivatives of 2-phenyl-1H-indole and indole-2-carboxamide to assess their binding interactions with various model enzymes and receptors. biointerfaceresearch.commdpi.com These studies reveal specific molecular interactions that stabilize the ligand-protein complex.
For instance, in studies involving kinase enzymes such as Epidermal Growth Factor Receptor (EGFR) and BRAFV600E, indole-2-carboxamide derivatives have shown distinct binding modes. mdpi.com The indole N-H group is frequently observed acting as a hydrogen bond donor to key amino acid residues like Aspartate (Asp). mdpi.com The 5-phenylindole moiety often inserts into hydrophobic pockets, forming stacking interactions with aromatic residues like Phenylalanine (Phe) or pi-H interactions with residues like Leucine (Leu). mdpi.com
Similarly, docking simulations of 2-phenyl-1H-indole analogs with hormone receptors, such as the estrogen receptor, have highlighted the importance of both hydrogen bonds and hydrophobic interactions in securing the ligand within the binding pocket. biointerfaceresearch.com The specific orientation and interactions determine the binding affinity, which is often reported as a negative score in units of kcal/mol, where a more negative value indicates a stronger predicted binding. researchgate.netbiointerfaceresearch.com
The table below summarizes representative binding interactions for indole-2-carboxylate derivatives with model receptors as described in computational studies. biointerfaceresearch.commdpi.com
| Model Receptor/Enzyme | Key Interacting Residues | Type of Interaction | Predicted Binding Energy (Illustrative) |
| EGFR Kinase | Asp776, Leu694 | Hydrogen Bond, Pi-H Interaction | -8.5 kcal/mol |
| BRAFV600E Kinase | Asp831, Phe699 | Hydrogen Bond, Pi-Stacking | -9.2 kcal/mol |
| Estrogen Receptor-α | Not specified | Hydrogen Bond, Hydrophobic | High Negative Score |
Computational Mechanistic Studies of Synthetic Reactions Involving the Compound
The synthesis of indole-2-carboxylates often proceeds from the corresponding 1H-indole-2-carboxylic acid. A common laboratory method involves the conversion of the carboxylic acid to a more reactive acyl chloride intermediate using an agent like thionyl chloride (SOCl₂), followed by reaction with a nucleophile. nih.gov Computational chemistry provides a means to investigate the detailed mechanism of such reactions at a molecular level.
Using DFT calculations, researchers can map the potential energy surface for the entire reaction pathway. This involves:
Reactant and Product Optimization: Calculating the lowest energy structures of the starting materials (1H-indole-2-carboxylic acid, SOCl₂) and the final products.
Transition State Searching: Identifying the high-energy transition state structures that connect reactants to intermediates and intermediates to products. The energy difference between the reactants and the transition state is the activation energy (Ea), which determines the reaction rate.
Intermediate Identification: Locating any stable intermediates, such as the acyl chloride, along the reaction coordinate.
These computational studies can elucidate the step-by-step mechanism, for example, the initial nucleophilic attack of the carboxylic acid's oxygen on the sulfur atom of SOCl₂, followed by the concerted or stepwise elimination of sulfur dioxide and hydrogen chloride to form the acyl chloride intermediate. By comparing the activation energies of different possible pathways, the most favorable reaction mechanism can be determined. nih.gov
| Reaction Step (Hypothetical) | Computational Data Generated | Purpose of Calculation |
| 1. Formation of Acyl Chlorosulfite Intermediate | Transition State Geometry, Activation Energy (Ea1) | Determine the energy barrier for the initial nucleophilic attack. |
| 2. Elimination of SO₂ and Cl⁻ | Transition State Geometry, Activation Energy (Ea2) | Elucidate the mechanism and energetics of the intermediate's decomposition to form the acyl chloride. |
| 3. Final Product Formation | Reaction Free Energy (ΔG) | Determine the overall thermodynamic favorability of the synthesis. |
Reactivity, Derivatization, and Reaction Mechanisms
Electrophilic and Nucleophilic Aromatic Substitution Reactions on the Indole (B1671886) Ring
The indole nucleus is inherently electron-rich, making it highly susceptible to electrophilic aromatic substitution (EAS). organicchemistrytutor.com The reaction mechanism typically involves the attack of an electrophile by the π-electron system of the aromatic ring, forming a carbocation intermediate, followed by deprotonation to restore aromaticity. masterorganicchemistry.combyjus.com For indole derivatives, this substitution preferentially occurs at the C3 position due to the superior resonance stabilization of the resulting intermediate cation. While the 5-phenyl substituent exerts an electronic influence on the ring, the C3 position generally remains the most favored site for electrophilic attack, unless sterically hindered.
Conversely, direct nucleophilic aromatic substitution (SNA) on an unactivated indole ring is uncommon due to the ring's high electron density. rsc.org However, nucleophilic substitution can be achieved under specific conditions or on indole rings bearing strong electron-withdrawing groups. For instance, studies on 1-methoxy-6-nitroindole-3-carbaldehyde have shown that it serves as an excellent substrate for nucleophilic substitution with various nitrogen and sulfur-centered nucleophiles. nii.ac.jp Although not directly applicable to the title compound, this illustrates that appropriate functionalization can facilitate nucleophilic attack on the indole system.
Reactivity of the Carboxylate Functionality
The carboxylate group is a key site for derivatization, enabling the synthesis of a wide array of related compounds such as esters and amides. It also allows for decarboxylation to produce 2-unsubstituted indoles.
Esterification and Amidation Reactions
The conversion of the parent carboxylic acid, 5-phenyl-1H-indole-2-carboxylic acid, into esters and amides is a fundamental transformation. Direct reaction of the sodium carboxylate salt with an alkyl halide can yield an ester, though a more common and versatile approach involves the activation of the corresponding carboxylic acid.
Esterification: The Fischer esterification, which involves treating the carboxylic acid with an alcohol in the presence of an acid catalyst, is a classic method. masterorganicchemistry.commasterorganicchemistry.com More modern and milder methods utilize coupling agents to activate the carboxylic acid, facilitating its reaction with alcohols. Common coupling agents include N,N'-dicyclohexylcarbodiimide (DCC) and N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC), often used with a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). fabad.org.trderpharmachemica.com These reagents convert the carboxylic acid into a more reactive intermediate that is readily attacked by the alcohol nucleophile.
Amidation: Similar to esterification, amidation reactions typically proceed through the activation of the carboxylic acid. The use of coupling agents like DCC or EDC in the presence of an amine leads to the formation of an amide bond. fabad.org.trlookchemmall.comresearchgate.net Studies on indole-2-carboxylic acid derivatives have demonstrated successful amidation with various amines, including benzylamine (B48309) and cyclohexylamine, using EDC and DMAP in dichloromethane. fabad.org.tr This methodology is broadly applicable for creating a library of amide derivatives.
| Reaction Type | Carboxylic Acid Substrate | Reagent(s) | Coupling Agent/Catalyst | Product Type | Reference |
|---|---|---|---|---|---|
| Esterification | Indole-2-carboxylic acid | 4-Isopropylphenol | EDC, DMAP | 4-Isopropylphenyl 1H-indole-2-carboxylate | fabad.org.tr |
| Esterification | Indole-2-carboxylic acid | 4-Cyclopentylphenol | EDC, DMAP | 4-Cyclopentylphenyl 1H-indole-2-carboxylate | fabad.org.tr |
| Amidation | Indole-2-carboxylic acid | Cyclohexylamine | EDC, DMAP | N-Cyclohexyl-1H-indole-2-carboxamide | fabad.org.tr |
| Amidation | Indole-2-carboxylic acid | Benzylamine | EDC, DMAP | N-Benzyl-1H-indole-2-carboxamide | fabad.org.tr |
| Amidation | 5-Substituted Indoles | Various Carboxylic Acids | DCC, DMAP | N-Acyl Indoles | researchgate.net |
Decarboxylation Pathways
The removal of the carboxyl group from the C2 position of the indole ring is a valuable synthetic transformation for accessing 2-unsubstituted indoles. This reaction is typically achieved through thermal methods, often in the presence of a catalyst. Heating indole-2-carboxylic acids in a high-boiling solvent like quinoline, sometimes with a copper-based catalyst (e.g., copper chromite, Cu2O), effectively removes carbon dioxide. acs.orgcdnsciencepub.com Microwave thermolysis has been shown to accelerate this process, achieving near-quantitative decarboxylation in minutes. acs.org A copper-catalyzed N-arylation of indole-2-carboxylic acids has also been developed, which proceeds via a decarboxylative mechanism to yield N-aryl indoles. organic-chemistry.org
Reactions at the Indole Nitrogen (N1)
The nitrogen atom of the indole ring possesses a lone pair of electrons and an acidic proton, making it a site for both alkylation and acylation reactions. These modifications are crucial for altering the electronic properties and biological activity of the indole scaffold.
Alkylation and Acylation Reactions
Alkylation: The N-H proton of the indole ring can be removed by a base to form an indolide anion, which is a potent nucleophile. This anion readily reacts with alkylating agents, such as alkyl halides or sulfates, to form N-alkylated indoles. google.comgoogle.com The choice of base and reaction conditions is critical to ensure selective N-alkylation over potential C-alkylation. nih.govmdpi.com Modern methods, such as iron-catalyzed N-alkylation of indolines followed by oxidation, provide an alternative route to N-alkylated indoles. nih.gov
Acylation: N-acylation introduces an acyl group onto the indole nitrogen, a common strategy in medicinal chemistry. nih.gov This is often achieved by reacting the indole with a reactive acylating agent like an acyl chloride or anhydride (B1165640) in the presence of a base. researchgate.net A method for the N-acylation of 5-substituted indoles using carboxylic acids with DCC and DMAP has been reported, with high yields observed for substrates with electron-withdrawing groups at the C5 position. researchgate.net More recently, thioesters have been employed as stable and chemoselective acyl sources for the N-acylation of indoles. beilstein-journals.org
| Transformation | Substrate | Reagents | Conditions | Product | Reference |
|---|---|---|---|---|---|
| N-Alkylation | 5-Methoxyindole | Dimethyl carbonate (DMC), DABCO | 90–95°C | 1-Methyl-5-methoxyindole | google.com |
| N-Acylation | Indole | Thioester, Cs2CO3 | Toluene, 100°C | N-Acylindole | beilstein-journals.org |
| N-Acylation | 5-Nitroindole | Acetic acid | DCC, DMAP | 1-Acetyl-5-nitroindole | researchgate.net |
| N-Acylation | Indole | Primary Alcohols | TPAP (catalyst) | N-Acylindole | nih.gov |
Reactions Involving the Phenyl Group
The phenyl group at the C5 position of the indole ring is also susceptible to chemical modification, primarily through electrophilic aromatic substitution. The reactivity of this ring is influenced by the indole moiety to which it is attached. The indole ring system as a whole acts as an electron-donating group, thus activating the appended phenyl ring towards electrophiles and directing substitution to the ortho and para positions.
Typical electrophilic aromatic substitution reactions that could be performed on the 5-phenyl group include:
Nitration: Introduction of a nitro group (-NO2) using a mixture of nitric acid and sulfuric acid.
Halogenation: Introduction of a halogen (e.g., -Br, -Cl) using a halogen and a Lewis acid catalyst.
Sulfonation: Introduction of a sulfonic acid group (-SO3H) using fuming sulfuric acid.
Friedel-Crafts Alkylation/Acylation: Introduction of an alkyl or acyl group using an alkyl/acyl halide and a Lewis acid catalyst.
The specific conditions required for these transformations would need to be optimized to favor substitution on the pendant phenyl ring over reaction at the more reactive C3 position of the indole nucleus. This could potentially be achieved through the use of a blocking group at the C3 position or by carefully controlling the reaction stoichiometry and temperature.
Electrophilic Substitution on the Phenyl Ring
Electrophilic aromatic substitution is a fundamental reaction for functionalizing aromatic rings. In the case of 5-phenyl-1H-indole-2-carboxylate, there are two aromatic systems susceptible to electrophilic attack: the indole nucleus and the pendant phenyl ring. The indole ring is a π-excessive heterocycle, making it significantly more reactive towards electrophiles than a simple benzene (B151609) ring. Experimental evidence on related structures, such as 2-phenylindole, demonstrates that electrophilic substitution, like nitration, occurs preferentially on the indole core rather than the phenyl substituent. This is because the electron-donating character of the indole nitrogen enhances the electron density of the heterocyclic system to a greater extent than the phenyl ring.
Therefore, direct electrophilic substitution on the 5-phenyl ring of 5-phenyl-1H-indole-2-carboxylate is challenging without prior modification or protection of the more reactive indole nucleus. Under typical electrophilic conditions (e.g., nitration, halogenation, Friedel-Crafts reactions), the reaction is expected to occur at the C3 position of the indole ring, or if that position is blocked, at other positions on the indolic benzene ring. The deactivating effect of the C2-carboxylate group would necessitate harsher reaction conditions, but the inherent reactivity of the indole system would still likely dominate over the pendant phenyl ring.
Modification of the Phenyl Group
While direct electrophilic substitution on the 5-phenyl ring is disfavored, its modification can be achieved through modern catalytic methods, particularly transition-metal-catalyzed cross-coupling and C-H activation reactions. These strategies offer a pathway to functionalize the phenyl group with high selectivity.
One prominent approach is the use of palladium- or rhodium-catalyzed C-H activation. For instance, studies on 2-arylindoles have shown that the ortho-C-H bonds of the aryl group can be selectively functionalized. This is often achieved through the use of a directing group on the indole nitrogen, which positions the metal catalyst in proximity to the target C-H bonds. A similar strategy could be envisioned for 5-phenyl-1H-indole-2-carboxylate, where the carboxylate group or a synthetically installed directing group could facilitate the selective C-H functionalization of the 5-phenyl ring.
Alternatively, if the starting material is a 5-(halophenyl)-1H-indole-2-carboxylate, the halide-substituted phenyl ring becomes an excellent handle for traditional cross-coupling reactions. Palladium-catalyzed reactions such as the Suzuki-Miyaura, Heck, and Sonogashira couplings would allow for the introduction of a wide variety of substituents onto the phenyl ring.
Table 1: Potential Catalytic Reactions for Modification of the 5-Phenyl Group
| Reaction Type | Catalyst System (Example) | Potential Modification |
| Suzuki-Miyaura Coupling | Pd(PPh₃)₄ / Base | Aryl, Heteroaryl |
| Heck Coupling | Pd(OAc)₂ / Ligand / Base | Alkenyl |
| Sonogashira Coupling | PdCl₂(PPh₃)₂ / CuI / Base | Alkynyl |
| C-H Arylation | Pd(OAc)₂ / Ligand / Oxidant | Aryl |
| C-H Amidation | [RhCp*Cl₂]₂ / AgSbF₆ | Amide |
Catalytic Transformations Involving Sodium;5-phenyl-1H-indole-2-carboxylate as a Substrate or Ligand
The unique structural features of this compound make it a potentially valuable molecule in catalytic transformations, either as a substrate undergoing modification or as a ligand coordinating to a metal center.
As a substrate, the indole-2-carboxylic acid moiety can participate in catalytic reactions. For example, indole-2-carboxylic acid has been shown to undergo ruthenium-catalyzed addition to alkynes to form enol esters. It is plausible that this compound could undergo similar transformations, with the 5-phenyl group potentially influencing the reaction's efficiency and selectivity through steric or electronic effects. Furthermore, the entire molecule can be a substrate in palladium-catalyzed C-H functionalization reactions, targeting either the indole core or the pendant phenyl ring, depending on the reaction conditions and directing groups employed.
As a ligand, the carboxylate group of this compound can act as a coordinating site for a metal catalyst. Carboxylic acids are known to serve as ligands in various catalytic systems. The combination of the carboxylate, the indole nitrogen, and the π-system of the aromatic rings could allow for multidentate coordination, potentially influencing the stereochemical outcome and reactivity of a catalytic process. The specific application of this compound as a ligand in catalysis is an area that warrants further investigation.
Detailed Mechanistic Investigations of Key Transformations
While specific mechanistic studies on reactions involving this compound are not extensively documented, the mechanisms of the key transformations it is likely to undergo can be inferred from well-established principles in organic chemistry.
Mechanism of Electrophilic Aromatic Substitution: The mechanism for electrophilic substitution on an aromatic ring proceeds through a two-step process involving the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.
Generation of an Electrophile (E⁺): A strong electrophile is generated from the reacting species, often with the aid of a Lewis acid catalyst.
Attack of the Aromatic Ring: The π-electrons of the aromatic ring attack the electrophile, forming a C-E bond and the arenium ion. The positive charge in this intermediate is delocalized across the ring.
Deprotonation: A base removes a proton from the carbon atom bearing the new substituent, restoring the aromaticity of the ring.
In the context of 5-phenyl-1H-indole-2-carboxylate, the initial attack would overwhelmingly favor the indole nucleus due to its higher electron density.
Mechanism of Palladium-Catalyzed C-H Activation/Functionalization: The mechanism of palladium-catalyzed C-H functionalization is complex and can vary depending on the specific reaction, but a general catalytic cycle often involves the following key steps:
C-H Activation: The palladium catalyst cleaves a C-H bond of the substrate to form a cyclometalated intermediate. This step is often the rate-determining step and can be facilitated by a directing group.
Oxidative Addition or Transmetalation: The second reaction partner is introduced to the palladium center. In cross-coupling reactions like the Suzuki-Miyaura coupling, this involves transmetalation from an organoboron reagent. In C-H/C-H coupling, it might involve a second C-H activation or reaction with an oxidant.
Reductive Elimination: The two coupled fragments are eliminated from the palladium center, forming the new C-C or C-heteroatom bond and regenerating the active palladium catalyst.
For this compound, a directing group would likely be necessary to achieve selective C-H activation on the 5-phenyl ring over the more accessible C-H bonds of the indole core.
Advanced Analytical Methodologies for Research Applications
Chromatographic Separations (HPLC, UPLC-MS, GC-MS, SFC) for Purity Assessment and Complex Mixture Analysis
Chromatographic techniques are fundamental for separating the components of a mixture, allowing for the purity assessment of "Sodium;5-phenyl-1H-indole-2-carboxylate" and the analysis of complex matrices in which it may be found.
High-Performance Liquid Chromatography (HPLC) is a primary tool for the analysis of non-volatile compounds like indole (B1671886) carboxylates. A stability-indicating reverse-phase HPLC method has been developed for the quantitative determination of isomers related to Octahydro-1H-indole-2-carboxylic acid, a related indole derivative. researchgate.net Such methods typically employ C18 or Phenyl stationary phases. For "this compound," a C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile (B52724) or methanol (B129727) would be appropriate for assessing purity and separating it from starting materials, byproducts, or degradation products. researchgate.netnih.gov Detection is commonly achieved using UV-Vis spectroscopy, leveraging the chromophoric nature of the indole ring system.
Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) offers higher resolution, greater sensitivity, and faster analysis times compared to traditional HPLC. In the analysis of various N-substituted 1H-indole-2-carboxamide derivatives, UPLC-MS has been successfully used to confirm purity, often demonstrating 100% purity for synthesized compounds. mdpi.com This technique couples the powerful separation capabilities of UPLC with the mass-resolving power of a mass spectrometer, providing mass-to-charge ratio information that aids in peak identification and confirmation.
Gas Chromatography-Mass Spectrometry (GC-MS) is generally suited for volatile and thermally stable compounds. Due to the low volatility of the sodium salt form, direct analysis of "this compound" by GC-MS is not feasible. However, derivatization of the corresponding carboxylic acid to a more volatile ester form, such as a methyl or ethyl ester, would enable GC-MS analysis for purity assessment or identification in complex mixtures. researchgate.net Hyphenated GC-MS is a powerful tool for analyzing biomaterials and natural products. nih.gov
Supercritical Fluid Chromatography (SFC) uses a supercritical fluid, typically carbon dioxide, as the mobile phase. It is known for its fast separations and reduced solvent consumption. While specific applications for "this compound" are not widely documented, SFC could potentially offer a high-throughput alternative to HPLC for chiral or achiral separations of the parent carboxylic acid or its ester derivatives.
Table 1: Overview of Chromatographic Techniques for Indole-2-Carboxylate (B1230498) Analysis
| Technique | Applicability to this compound | Typical Application | Common Column/Stationary Phase | Detection Method |
|---|---|---|---|---|
| HPLC | Directly applicable | Purity assessment, quantification, isomer separation researchgate.net | Reversed-phase (C18, Phenyl) nih.gov | UV-Vis, Refractive Index researchgate.net |
| UPLC-MS | Directly applicable | High-resolution purity confirmation mdpi.com | Reversed-phase (C18, C8) acs.org | Mass Spectrometry (MS), PDA |
| GC-MS | Requires derivatization (e.g., to an ester) | Analysis of volatile impurities, complex mixture profiling nih.gov | Capillary columns (e.g., DB-5ms) | Mass Spectrometry (MS) |
| SFC | Applicable to the free acid or ester derivatives | High-throughput chiral and achiral separations | Chiral or achiral packed columns | UV-Vis, MS |
Capillary Electrophoresis (CE) for High-Resolution Separations
Capillary Electrophoresis (CE) separates molecules based on their electrophoretic mobility in an electric field. This technique offers extremely high separation efficiency and resolution, requiring minimal sample and solvent volumes. For "this compound," which exists as the 5-phenyl-1H-indole-2-carboxylate anion and a sodium cation in solution, CE is an ideal technique for purity analysis.
The anionic nature of the carboxylate allows it to be separated with high resolution from neutral impurities or cationic species. The method can be optimized by adjusting the pH, voltage, and composition of the background electrolyte. While specific CE methods for this exact compound are not detailed in the literature, the general applicability of CE and CE-MS for the analysis of natural products and metabolites suggests its utility. nih.gov It can serve as a powerful orthogonal technique to HPLC, providing a different separation mechanism to confirm sample purity.
Hyphenated Techniques (LC-MS/MS, GC-MS/MS) for Reaction Monitoring or Complex Mixture Profiling
Hyphenated techniques, which couple a separation method with a detection method like mass spectrometry, are indispensable for analyzing complex samples. nih.gov
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique used for both the quantification and structural elucidation of compounds in complex matrices. mdpi.com For "this compound," LC-MS/MS can be employed for reaction monitoring, allowing researchers to track the consumption of starting materials and the formation of the product in real-time. nih.gov In metabolite profiling studies, this technique can identify and quantify the compound and its metabolites in biological samples like plasma or tissue extracts. mdpi.comharvard.edu The use of Selected Reaction Monitoring (SRM) provides exceptional selectivity and sensitivity for quantitative bioanalysis. nih.gov
Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) , similar to GC-MS, would require derivatization to analyze the non-volatile "this compound." Once derivatized, GC-MS/MS can provide highly selective and sensitive detection in complex mixtures, effectively filtering out background noise and interferences, which is particularly useful for trace-level analysis in environmental or biological samples.
Thermal Analysis (TGA, DSC) for Purity, Stability, and Phase Transitions
Thermal analysis techniques provide valuable information about the physical and chemical properties of materials as a function of temperature.
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated. For "this compound," TGA can be used to determine its thermal stability and decomposition profile. acs.org The analysis can reveal the presence of residual solvents or water (desolvation), which would be observed as a mass loss at lower temperatures, and the onset temperature of thermal decomposition at higher temperatures. nih.gov This information is critical for understanding the compound's stability under thermal stress.
Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. DSC is a powerful tool for determining the melting point, which is a key indicator of purity. hp.gov.in Impurities typically cause a broadening and depression of the melting peak. Furthermore, DSC can identify and characterize phase transitions, such as polymorphic transformations, which is critical as different crystalline forms of a compound can have different physical properties. unav.edu For indole-based aromatic polyesters, DSC has been used to determine glass transition temperatures (Tg). acs.org
Table 3: Application of Thermal Analysis to Indole Carboxylate Compounds
| Technique | Information Obtained | Research Application |
|---|---|---|
| TGA | Thermal stability, decomposition temperature, presence of volatiles (water/solvents). nih.gov | Assessing stability for storage and processing; confirming the absence of residual solvents. |
| DSC | Melting point, heat of fusion, glass transitions, detection of polymorphism. hp.gov.inunav.edu | Purity assessment; characterization of crystalline forms; studying phase behavior. |
Potential Applications Beyond Clinical and Basic Identification
Role as a Scaffold in Chemical Biology Probes
The indole-2-carboxylate (B1230498) framework is a privileged scaffold in medicinal chemistry and is increasingly utilized for the development of chemical probes—small molecules designed to study and manipulate biological systems. google.comnih.gov The rigid bicyclic structure of the indole (B1671886) core, combined with the functional handle of the carboxylate group, provides an ideal starting point for creating potent and selective modulators of various protein targets. By modifying substituents at different positions on the indole ring, researchers can systematically tune the molecule's affinity, selectivity, and pharmacokinetic properties to generate high-quality probes.
Research has demonstrated the versatility of the indole-2-carboxamide substructure (derived from the carboxylate) in targeting a wide array of proteins. For instance, derivatives have been developed as agonists for the Transient Receptor Potential Vanilloid Type-1 (TRPV1) ion channel, which is crucial in pain and inflammation pathways. matrixscientific.comthegoodscentscompany.com Similarly, by altering the substitution patterns, scientists have created potent dual inhibitors of the epidermal growth factor receptor (EGFR) and cyclin-dependent kinase-2 (CDK2), both significant targets in cancer research. nih.gov
The adaptability of the scaffold is further highlighted by its use in creating:
Allosteric modulators for the cannabinoid CB1 receptor , where photoactivatable functionalities have been incorporated to map the receptor's allosteric binding sites. hpc-standards.us
Inhibitors of HIV-1 integrase , a critical enzyme for viral replication. sigmaaldrich.comnist.govepa.gov
Inhibitors of 5-Lipoxygenase (5-LO) , an enzyme involved in the biosynthesis of pro-inflammatory leukotrienes. researchgate.net
These examples underscore the value of the 5-phenyl-1H-indole-2-carboxylate core as a foundational structure for generating sophisticated molecular tools to dissect complex biological processes.
| Derivative Class | Biological Target | Application Area | Reference |
|---|---|---|---|
| Indole-2-carboxamides | TRPV1 Ion Channel | Pain and Inflammation Research | matrixscientific.comthegoodscentscompany.com |
| 5-Substituted-indole-2-carboxamides | EGFR/CDK2 | Cancer Biology | nih.gov |
| Photoactivatable Indole-2-carboxamides | Cannabinoid CB1 Receptor (Allosteric Site) | GPCR Pharmacology, Binding Site Mapping | hpc-standards.us |
| Indole-2-carboxylic Acid Derivatives | HIV-1 Integrase | Virology, Antiviral Development | sigmaaldrich.comepa.gov |
| Ethyl 5-hydroxy-indole-3-carboxylate Scaffold Derivatives | 5-Lipoxygenase (5-LO) | Inflammation Research | researchgate.net |
Application as a Ligand or Precursor in Organometallic Chemistry and Catalysis
The 5-phenyl-1H-indole-2-carboxylate structure possesses key features that make it suitable for applications in organometallic chemistry and catalysis. The carboxylate group is a classic coordinating moiety, capable of acting as a ligand for various metal centers. google.com This allows the indole derivative to be incorporated into metal complexes, potentially influencing their catalytic activity, selectivity, and stability.
A direct application of indole-2-carboxylic acid as a precursor in catalysis has been demonstrated in the addition reaction to alkynes. Specifically, researchers have successfully used ruthenium and gold complexes to catalyze the addition of indole-2-carboxylic acid to 1-hexyne. This process yields novel enol esters, which are valuable intermediates in organic synthesis. The reaction highlights the utility of the indole-2-carboxylic acid as a starting material for generating more complex molecules under catalytic conditions.
While specific studies on 5-phenyl-1H-indole-2-carboxylate as a ligand are limited, the broader class of carboxylate-functionalized ligands is widely used in catalysis. The combination of the rigid, aromatic indole scaffold with the coordinating carboxylate group could be leveraged to design novel ligands for various metal-catalyzed transformations, including C-H functionalization and cross-coupling reactions. google.com
Incorporation into Advanced Materials
The unique photophysical and structural properties of the indole ring make its derivatives, including 5-phenyl-1H-indole-2-carboxylate, attractive candidates for incorporation into advanced functional materials.
The indole nucleus is an electron-rich aromatic system that can participate in charge transport and exhibit interesting photophysical properties. Heterocyclic motifs derived from indoles have found applications in optoelectronic materials. Research on related indole carboxamides has shown that these molecules can exhibit efficient room-temperature phosphorescence when immobilized in a polymer matrix. This luminescence suggests that with appropriate molecular design, 5-phenyl-1H-indole-2-carboxylate derivatives could be developed for use in organic light-emitting diodes (OLEDs), sensors, or other optoelectronic devices. The phenyl substitution at the 5-position can further modulate the electronic properties of the indole core, providing a pathway to tune the emission color and efficiency of potential materials.
Indole-based dicarboxylate monomers can be used to synthesize novel aromatic polyesters. The rigid and bulky nature of the indole unit, when incorporated into a polymer backbone, can significantly impact the material's properties. For example, polyesters synthesized from indole-3-carboxylate (B1236618) monomers have demonstrated improved thermal stability and higher glass-transition temperatures (Tg) compared to conventional polyesters. The incorporation of the 5-phenyl-1H-indole-2-carboxylate moiety into polymers could similarly lead to materials with enhanced thermal resistance, mechanical strength, and specific optical properties, making them suitable for high-performance applications.
| Property | Effect of Indole-Carboxylate Monomer | Potential Application | Reference |
|---|---|---|---|
| Thermal Stability | Increased due to rigid aromatic structure | High-temperature plastics, engineering materials | |
| Glass-Transition Temperature (Tg) | Elevated, leading to better dimensional stability at high temperatures | Advanced composites, electronics packaging | |
| Optical Properties | Potential for luminescence and tailored refractive index | Optical films, components for OLEDs |
The 5-phenyl-1H-indole-2-carboxylate molecule contains functional groups—the carboxylic acid (or carboxylate) and the indole N-H group—that are capable of forming strong and directional hydrogen bonds. These interactions are fundamental to supramolecular chemistry, enabling the self-assembly of molecules into well-defined, higher-order structures.
Crystallographic studies of closely related molecules, such as 5-methoxy-1H-indole-2-carboxylic acid, reveal the formation of stable, cyclic dimers through double hydrogen bonds between the carboxylic acid groups of two molecules. This robust hydrogen-bonding motif is a common feature in the solid-state structures of carboxylic acids and is a key driver for creating predictable supramolecular architectures. The indole N-H group can participate in further hydrogen bonding, linking these dimers into more complex networks. Such controlled self-assembly is crucial for the bottom-up fabrication of functional materials in fields like crystal engineering and nanotechnology.
Use as a Model Compound for Fundamental Chemical Studies
In chemical research, a model compound is a molecule that possesses specific structural features or properties, making it an ideal system for studying particular chemical phenomena, reaction mechanisms, or physical principles. The insights gained from model compounds can often be generalized to more complex systems. Sodium;5-phenyl-1H-indole-2-carboxylate serves as an excellent model compound due to its well-defined and multifunctional chemical architecture, which includes an indole nucleus, a carboxylate group, and a phenyl substituent.
This structure allows for the systematic study of various fundamental concepts:
Reaction Mechanisms: The indole ring system is known for its rich and diverse reactivity. The presence of the electron-withdrawing carboxylate group at the C2 position and the phenyl group at the C5 position significantly influences the electronic distribution within the indole nucleus. This makes the compound an ideal substrate for studying the mechanisms of electrophilic substitution reactions, which are characteristic of indole chemistry. Researchers can investigate how these substituents direct incoming electrophiles and affect the reaction rates, providing fundamental data on substituent effects in heterocyclic aromatic systems.
Non-Covalent Interactions: The planar phenyl group attached to the indole core makes this molecule a superb model for investigating non-covalent interactions, particularly π-π stacking. nih.gov These interactions are crucial in various fields, including supramolecular chemistry, materials science, and molecular biology (e.g., DNA intercalation). By studying the crystal packing of 5-phenyl-1H-indole-2-carboxylic acid or the aggregation behavior of its sodium salt in solution, researchers can gain quantitative insights into the geometry and energetic favorability of these weak but significant interactions. nih.gov
Spectroscopy and Crystallography: The compound's relatively rigid framework provides clear and interpretable spectroscopic signatures. This is advantageous for advanced spectroscopic studies, including Nuclear Magnetic Resonance (NMR) and fluorescence spectroscopy. It can be used as a standard for calibrating instruments or for developing new analytical techniques. In X-ray crystallography, its well-defined shape facilitates studies of crystal engineering and polymorphism, where researchers explore how molecules pack in the solid state and how different crystalline forms can be achieved. mdpi.com
Coordination Chemistry: The sodium salt form, this compound, highlights the ability of the carboxylate group to act as a ligand for metal ions. The molecule can serve as a model bidentate or monodentate ligand, allowing for the study of coordination chemistry. By synthesizing complexes with various transition metals, researchers can investigate the electronic and steric effects of the bulky 5-phenylindole moiety on the geometry, stability, and reactivity of the resulting metal complexes.
Detailed Research Findings
The indole-2-carboxylic acid scaffold is a recurring motif in compounds designed for a range of biological targets. eurjchem.commdpi.com Synthetic routes to this core structure are well-established, often involving methods like the Fischer indole synthesis, Dieckmann cyclization, or Ullmann reactions. sci-hub.seorgsyn.org For instance, an Ullmann reaction can be employed to introduce the phenyl group onto the indole nucleus, while a Dieckmann condensation of specific diesters can yield the core indole ester structure. sci-hub.se The subsequent hydrolysis of the ester group yields the carboxylic acid. sci-hub.se
The reactivity of the indole-2-carboxylic acid core is versatile. The carboxylic acid can be converted into amides by coupling with various amines, a common strategy in medicinal chemistry to explore structure-activity relationships. nih.govmdpi.comresearchgate.net These synthetic transformations, while often aimed at drug discovery, provide a wealth of data on the fundamental reactivity of the molecule, making it a valuable model for studying reaction outcomes and optimizing conditions.
The physicochemical properties of related indole derivatives have been investigated, showing that modifications to the core structure can tune properties like lipophilicity and solubility, which are critical for both biological activity and for designing fundamental chemical experiments. acs.org
Data Tables
Below are tables representing typical structural and spectroscopic data for the 5-phenyl-1H-indole-2-carboxylate scaffold, derived from published data on analogous compounds. nih.govmdpi.commdpi.com
Table 1: Key Structural Parameters
| Parameter | Typical Value | Significance |
|---|---|---|
| C-C bond length (indole) | ~1.37 - 1.45 Å | Reflects the aromatic character of the fused rings. |
| C-N bond length (indole) | ~1.37 - 1.38 Å | Indicates partial double bond character. |
| C=O bond length (carboxylate) | ~1.25 Å | Characteristic of a carboxylate group involved in hydrogen bonding or ionic interactions. |
| C-O bond length (carboxylate) | ~1.27 Å | Similar to C=O length due to resonance delocalization in the carboxylate anion. |
Table 2: Representative Spectroscopic Data (¹H and ¹³C NMR)
| Nucleus | Chemical Shift (δ, ppm) | Description |
|---|---|---|
| ¹H | 11.0 - 12.0 | NH proton of the indole ring. |
| ¹H | 7.0 - 8.0 | Aromatic protons on the indole and phenyl rings. |
| ¹H | ~6.8 | Proton at the C3 position of the indole ring. |
| ¹³C | 160 - 165 | Carbonyl carbon of the carboxylate group. |
| ¹³C | 100 - 140 | Aromatic carbons of the indole and phenyl rings. |
| ¹³C | ~103 | Carbon at the C3 position of the indole ring. |
Future Research Directions and Challenges
Development of Novel and Sustainable Synthetic Routes
Traditional indole (B1671886) syntheses, such as the Fischer method, often require harsh conditions and can have a limited substrate scope. rug.nl Future research must prioritize the development of more efficient and environmentally benign synthetic pathways to the 5-phenyl-1H-indole-2-carboxylate core. The principles of green chemistry, including atom economy and the use of non-hazardous solvents like water or ethanol, are central to this effort. rug.nlresearchgate.net
Key areas of investigation include:
Multicomponent Reactions (MCRs): Innovative MCRs that assemble the indole core from simple, readily available starting materials in a single step offer a significant improvement over classical methods. rug.nl An Ugi multicomponent reaction followed by an acid-induced cyclization, for instance, can provide C2-functionalized indoles under mild, metal-free conditions. rug.nl
Palladium-Catalyzed Methods: Palladium-catalyzed reactions, such as domino indolization involving Sonogashira coupling, aminopalladation, and reductive elimination, allow for the one-pot synthesis of highly substituted indoles. organic-chemistry.org Similarly, aerobic C-H amination of aryl C-H bonds provides a direct route to indole-2-carboxylate (B1230498) derivatives using oxygen as the terminal oxidant, enhancing the sustainability of the process. nih.gov
Flow Chemistry: Transitioning from batch to continuous flow synthesis can offer improved safety, scalability, and efficiency. This approach allows for precise control over reaction parameters, potentially leading to higher yields and purities for the target compound.
| Synthetic Strategy | Description | Potential Advantages for Sustainability | Key Challenges |
|---|---|---|---|
| Classic Fischer Synthesis | Condensation of a phenylhydrazine (B124118) with a pyruvate (B1213749) derivative under acidic conditions. rug.nl | Well-established and understood. | Often requires harsh acidic conditions, high temperatures, and can produce significant waste. rug.nl |
| Multicomponent Reactions (MCRs) | One-pot reactions combining three or more starting materials to form the final product. rug.nl | High atom economy, reduced waste, operational simplicity, potential for mild, metal-free conditions. rug.nl | Requires careful optimization to control regioselectivity and achieve high yields. |
| Palladium-Catalyzed C-H Amination | Intramolecular cyclization of precursors like 2-acetamido-3-aryl-acrylates using a palladium catalyst and an oxidant. nih.gov | Uses molecular oxygen as a clean terminal oxidant, high functional group tolerance. nih.gov | Cost and toxicity of palladium catalysts, need for catalyst recovery and recycling. |
| Flow Chemistry Systems | Continuous synthesis in a reactor system. | Enhanced safety, precise control of reaction parameters, improved scalability and reproducibility. | Initial setup costs, potential for channel clogging with solid byproducts. |
Exploration of New Reactivity Patterns and Derivatization Strategies
The 5-phenyl-1H-indole-2-carboxylate scaffold possesses multiple sites for chemical modification, including the indole nitrogen (N-H), the C3 position, and the 5-phenyl ring. Exploring the reactivity at these sites is crucial for creating derivatives with tailored properties.
Future derivatization strategies could include:
N-Functionalization: The indole nitrogen can be alkylated or arylated to modify the molecule's electronic properties and steric profile. mdpi.com Copper-catalyzed decarboxylative N-arylation of the parent indole-2-carboxylic acid with aryl halides offers a direct route to N-aryl indoles. organic-chemistry.org
C3-Functionalization: The C3 position of the indole ring is highly nucleophilic and prone to electrophilic aromatic substitution. nih.gov Manganese-catalyzed C-H alkenylation with alkynes can introduce bis- or trisubstituted alkene moieties at this position with high regio- and stereoselectivity. rsc.org Such modifications can significantly extend the conjugation of the system.
Functionalization of the 5-Phenyl Ring: The peripheral phenyl group provides another handle for modification. Standard electrophilic aromatic substitution reactions (e.g., nitration, halogenation) could introduce functional groups that can be further elaborated, allowing for the synthesis of complex, multifunctional molecules.
| Position | Reaction Type | Potential Reagents/Catalysts | Purpose of Derivatization |
|---|---|---|---|
| N1 (Indole NH) | Alkylation/Arylation | Alkyl halides with base mdpi.com; Aryl halides with Cu₂O catalyst organic-chemistry.org | Tune electronic properties, block hydrogen bonding, improve solubility. |
| C3 | Electrophilic Substitution / C-H Alkenylation | Aldehydes with acid/base catalysis nih.gov; Alkynes with Mn catalyst rsc.org | Extend π-conjugation, introduce new functional groups, create analogues for structure-activity studies. nih.gov |
| C4, C6, C7 | C-H Functionalization | Palladium or other transition metal catalysts. | Install substituents on the indole core to fine-tune steric and electronic properties. |
| 5-Phenyl Ring | Electrophilic Aromatic Substitution | HNO₃/H₂SO₄ (Nitration); Br₂/FeBr₃ (Bromination). | Introduce functional handles for further synthesis, modulate properties for materials science applications. |
In-depth Understanding of Structure-Property Relationships through Computational Studies
Computational chemistry provides powerful tools to predict and rationalize the behavior of molecules, guiding experimental efforts. For 5-phenyl-1H-indole-2-carboxylate, an in-depth understanding of its structure-property relationships is essential for designing derivatives with specific functions.
Future computational studies should focus on:
Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) can be used to investigate the molecular geometry, electronic structure (HOMO/LUMO energy levels), and electrostatic potential of the molecule and its derivatives. researchgate.net These calculations can predict how substituents on the indole core or the 5-phenyl ring affect the molecule's reactivity and photophysical properties. researchgate.netmdpi.com
Molecular Docking: In medicinal chemistry contexts, molecular docking simulations can predict the binding modes of derivatives within the active sites of biological targets, such as HIV-1 integrase. nih.govmdpi.com This allows for the rational design of more potent inhibitors.
QSAR (Quantitative Structure-Activity Relationship): By building computational models that correlate structural features with observed activity, QSAR studies can identify key molecular descriptors responsible for a desired property, accelerating the optimization process. researchgate.net
| Computational Method | Predicted Properties | Application Area |
|---|---|---|
| Density Functional Theory (DFT) | Molecular geometry, HOMO/LUMO energies, Mulliken charges, electrostatic potential maps, vibrational frequencies (IR spectra). researchgate.netmdpi.com | Predicting reactivity, understanding electronic transitions, guiding materials design. |
| Molecular Docking | Binding affinity, binding pose within a protein active site, key intermolecular interactions (e.g., hydrogen bonds, chelation). nih.gov | Virtual screening, rational drug design, explaining structure-activity relationships. nih.gov |
| Quantitative Structure-Activity Relationship (QSAR) | Correlation between molecular descriptors (e.g., logP, molar refractivity) and biological activity. researchgate.net | Predicting the activity of novel compounds, identifying key structural features for optimization. |
| Molecular Dynamics (MD) Simulation | Conformational flexibility, stability of ligand-protein complexes, solvent effects. | Assessing the dynamic behavior of the molecule in a biological environment. |
Emerging Niche Applications in Materials Science and Catalysis
While indole derivatives are well-established in pharmacology, the unique structure of 5-phenyl-1H-indole-2-carboxylate suggests potential in other fields. The extended π-conjugated system makes it an attractive candidate for applications in materials science and catalysis.
Future research could explore:
Organic Electronics: The indole scaffold is found in some organic dyes used in organic light-emitting diodes (OLEDs). rug.nl The 5-phenyl group extends the conjugation of the indole core, which could be beneficial for creating novel organic semiconductors or fluorescent materials with tunable properties.
Catalysis: Indole-2-carboxylic acid can act as a ligand in transition metal catalysis. For example, it participates in ruthenium-catalyzed additions to alkynes. mdpi.com Derivatives of 5-phenyl-1H-indole-2-carboxylate could be investigated as ligands for a variety of catalytic transformations, where the 5-phenyl group could be used to tune the steric and electronic environment of the metal center.
| Application Area | Relevant Molecular Feature | Research Objective |
|---|---|---|
| Organic Electronics (e.g., OLEDs) | Extended π-conjugated system from the indole and 5-phenyl ring. | To synthesize derivatives with specific absorption/emission wavelengths and high charge-carrier mobility. |
| Fluorescent Probes/Sensors | Potential for environmentally sensitive fluorescence. | To design molecules whose fluorescence changes in the presence of specific ions or molecules. |
| Homogeneous Catalysis | Carboxylate and NH groups as potential coordination sites for metal ions. mdpi.com | To develop novel ligands for transition metal catalysts to improve activity, selectivity, or stability. |
Integration with Artificial Intelligence and Machine Learning for Predictive Chemistry
Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical research by enabling the analysis of vast datasets to predict outcomes and guide discovery. mdpi.com
The integration of AI/ML into the study of 5-phenyl-1H-indole-2-carboxylate presents several opportunities:
Reaction Prediction: ML algorithms, trained on millions of published reactions, can predict the most likely products of a proposed chemical transformation with high accuracy, often outperforming human chemists. cam.ac.uk This can save significant time and resources by identifying promising derivatization reactions before they are attempted in the lab.
Retrosynthesis Planning: AI tools can propose novel and efficient synthetic routes to complex target molecules, including derivatives of the title compound. acs.orgnih.gov These platforms can identify routes that a human chemist might overlook.
Predictive Modeling: AI can be trained to predict various molecular properties, from biological activity and toxicity to material characteristics. mdpi.comfrontiersin.org This allows for the rapid in silico screening of large virtual libraries of 5-phenyl-1H-indole-2-carboxylate derivatives to identify candidates with the highest probability of success for a given application.
| AI/ML Application | Description | Impact on Research |
|---|---|---|
| Forward Reaction Prediction | An algorithm predicts the product(s) of a reaction given the reactants and conditions. cam.ac.uk | Reduces trial-and-error experimentation; helps in exploring new reactivity patterns. cam.ac.uk |
| Computer-Aided Synthesis Planning (CASP) | AI suggests step-by-step synthetic pathways to a target molecule (retrosynthesis). acs.orgnih.gov | Accelerates the design of efficient syntheses for novel derivatives. |
| Property Prediction | Deep learning models predict biological activity, ADMET (absorption, distribution, metabolism, excretion, toxicity) properties, or material characteristics from molecular structure. mdpi.comfrontiersin.org | Enables high-throughput virtual screening to prioritize candidates for synthesis and testing. |
| De Novo Drug Design | Generative models create novel molecular structures with desired properties. mdpi.com | Facilitates the discovery of entirely new indole-based scaffolds optimized for a specific target. |
Q & A
Q. What are the recommended synthetic routes for sodium 5-phenyl-1H-indole-2-carboxylate?
A common approach involves acid-base reactions of the corresponding carboxylic acid with sodium hydroxide. For example, refluxing 5-phenyl-1H-indole-2-carboxylic acid with sodium acetate in acetic acid can yield the sodium salt, followed by recrystallization from a DMF/acetic acid mixture to purify the product . Alternative methods may include direct carboxylation of the indole precursor under basic conditions. Ensure stoichiometric control and monitor reaction progress via TLC or HPLC.
Q. How should sodium 5-phenyl-1H-indole-2-carboxylate be purified and characterized?
Purification often involves recrystallization using polar aprotic solvents (e.g., DMF) mixed with acetic acid . Characterization typically includes:
- X-ray crystallography : Use SHELX software (e.g., SHELXL for refinement) to determine crystal structure .
- Spectroscopy : Employ -NMR to confirm the absence of acidic protons and FTIR to validate carboxylate formation.
- Elemental analysis : Verify sodium content via ICP-MS or flame photometry.
Q. What safety protocols are critical when handling this compound?
- PPE : Wear nitrile gloves, safety goggles, and a lab coat. Use NIOSH-approved respirators (e.g., P95) if aerosolization is possible .
- Ventilation : Work in a fume hood to avoid inhalation.
- Waste disposal : Segregate organic and inorganic waste, and consult institutional guidelines for hazardous material disposal .
Q. How is the molecular structure validated experimentally?
Single-crystal X-ray diffraction (SCXRD) is the gold standard. Use programs like SHELX for structure solution and refinement, and ORTEP-3 or WinGX for graphical representation . Validate bond lengths and angles against DFT calculations if discrepancies arise.
Advanced Research Questions
Q. What challenges arise in crystallographic refinement of sodium 5-phenyl-1H-indole-2-carboxylate?
- Disorder : The sodium ion or phenyl group may exhibit positional disorder. Use restraints in SHELXL to model partial occupancy .
- Twinned data : If twinning is detected (e.g., via PLATON), apply twin-law matrices during refinement.
- High-resolution data : For macromolecular applications, leverage SHELXPRO to interface with cryo-EM or synchrotron data .
Q. How does the compound’s stability vary under different storage conditions?
Limited stability data exist, but analogs suggest:
Q. How to resolve contradictions in reported physicochemical properties?
Discrepancies in melting points or solubility may stem from polymorphic forms or impurities.
- Polymorphism screening : Conduct slurry experiments in solvents like ethanol/water.
- Purity assessment : Use HPLC-MS to identify trace impurities. Cross-reference with high-quality datasets (e.g., crystallographic databases) .
Q. What computational tools are suitable for modeling interactions of this compound?
- Docking studies : Use AutoDock Vina to simulate binding with biological targets (e.g., enzymes).
- DFT calculations : Gaussian or ORCA can optimize geometry and predict spectroscopic properties. Validate against experimental SCXRD data .
Q. How to assess toxicological profiles when data are limited?
- In vitro assays : Perform Ames tests for mutagenicity and MTT assays for cytotoxicity.
- Read-across analysis : Use data from structurally similar compounds (e.g., 5-chloroindole-2-carboxylate) to infer hazards .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
